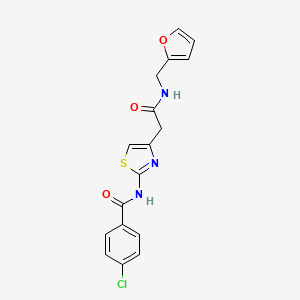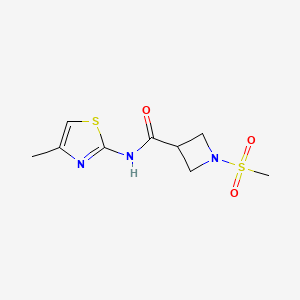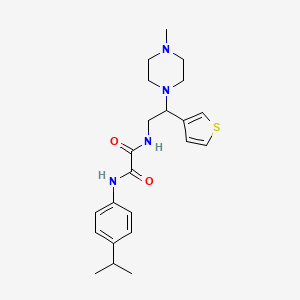![molecular formula C18H20FN5O2 B2938545 8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872839-75-3](/img/structure/B2938545.png)
8-(4-fluorophenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-f]purine core, a fluorophenyl group, and an isobutyl group. The presence of these groups suggests that it could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the fluorophenyl and isobutyl groups. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-f]purine core suggests a planar, aromatic structure, while the fluorophenyl and isobutyl groups would add complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The imidazo[2,1-f]purine core might participate in various reactions, while the fluorophenyl group could enhance the compound’s reactivity due to the electronegativity of fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could affect the compound’s polarity, solubility, and stability .Scientific Research Applications
Antidepressant and Anxiolytic Potential
Research has shown that derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit promising serotonin receptor affinity and phosphodiesterase inhibitor activity. These properties suggest potential applications in developing new antidepressant and anxiolytic agents. For example, specific derivatives have been evaluated for their serotonin (5-HT1A/5-HT7) receptor affinity, exhibiting potential antidepressant activity in vivo. Moreover, compounds like 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown significant anxiolytic effects, surpassing those of traditional anxiolytic drugs in animal models (Zagórska et al., 2016).
Novel Synthetic Approaches
New methods for synthesizing various derivatives of the imidazo[2,1-f]purine-2,4(3H,8H)-dione have been developed, demonstrating the chemical versatility and potential for creating novel compounds with enhanced biological activity. These synthetic approaches enable the exploration of new pharmacological properties and the development of compounds with targeted biological activities (Simo et al., 1998).
Receptor Affinity and Molecular Modeling
Further studies have explored the serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives, providing insights into their acid-base properties and potential therapeutic applications. These findings are crucial for understanding the molecular basis of their biological activities and for the design of compounds with specific receptor affinities (Zagórska et al., 2011).
Exploration of Purine Alkaloids
Investigations into natural sources have also identified purine alkaloids with structures related to imidazo[2,1-f]purine-2,4(3H,8H)-dione, offering new avenues for drug discovery and development. These studies contribute to a broader understanding of the chemical diversity and biological significance of purine derivatives (Qi et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common feature in many bioactive molecules . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound and its physicochemical properties.
properties
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-11(2)10-24-16(25)14-15(21(3)18(24)26)20-17-22(8-9-23(14)17)13-6-4-12(19)5-7-13/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMMSNJOQMJRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2938462.png)

![Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2938466.png)


![N-(2,4-dimethylphenyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2938470.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate](/img/structure/B2938472.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2938480.png)

![3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2938483.png)
